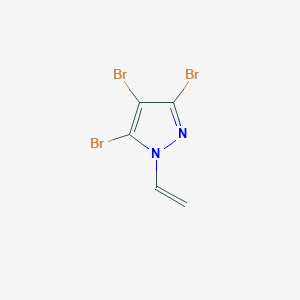

3,4,5-Tribromo-1-ethenyl-1H-pyrazole

Description

BenchChem offers high-quality 3,4,5-Tribromo-1-ethenyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Tribromo-1-ethenyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

923035-87-4 |

|---|---|

Molecular Formula |

C5H3Br3N2 |

Molecular Weight |

330.80 g/mol |

IUPAC Name |

3,4,5-tribromo-1-ethenylpyrazole |

InChI |

InChI=1S/C5H3Br3N2/c1-2-10-5(8)3(6)4(7)9-10/h2H,1H2 |

InChI Key |

NTACYNDTORRSGT-UHFFFAOYSA-N |

Canonical SMILES |

C=CN1C(=C(C(=N1)Br)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Properties & Synthetic Utility of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole

Executive Summary

3,4,5-Tribromo-1-ethenyl-1H-pyrazole (also known as 3,4,5-tribromo-1-vinylpyrazole ) is a specialized heterocyclic building block that serves a dual function in organic synthesis: it is a precursor for polymerization and, more critically, a regioselective scaffold for accessing complex polysubstituted pyrazoles.[1]

Unlike simple alkyl-substituted pyrazoles, the 1-ethenyl (vinyl) group acts as a removable directing group . It activates the C-5 position for halogen-metal exchange while protecting the nitrogen, allowing for sequential, site-specific functionalization of the pyrazole core. This guide details the physicochemical properties, synthesis, and the specific reactivity logic required to utilize this compound effectively in drug discovery and materials science.

Structural & Physicochemical Profile

The molecule features a highly brominated pyrazole ring N-capped with a vinyl group.[2][3][4][5] The steric bulk of the three bromine atoms combined with the electronic withdrawal of the vinyl group creates a unique reactivity landscape.

Table 1: Physicochemical Data

| Property | Value / Description |

| IUPAC Name | 3,4,5-Tribromo-1-ethenyl-1H-pyrazole |

| CAS Number | N/A (Specific derivative often synthesized in situ or custom) |

| Molecular Formula | C₅H₃Br₃N₂ |

| Molecular Weight | 330.80 g/mol |

| Physical State | Solid (Crystalline) |

| Solubility | Soluble in CH₂Cl₂, THF, MeCN; Insoluble in H₂O |

| Electronic Character | Electron-deficient pyrazole core; N-vinyl group is electron-withdrawing via induction but potentially donating via resonance.[1] |

| Key Spectroscopic Signature | ¹H NMR: Vinyl protons typically appear as a specific AMX or ABX system (δ 5.0–7.5 ppm range depending on solvent). ¹³C NMR: Distinct signals for C-3, C-4, C-5 due to asymmetry induced by N1-substitution. |

Synthesis Protocol

Objective: Efficient preparation of 3,4,5-tribromo-1-ethenyl-1H-pyrazole from commercially available 3,4,5-tribromo-1H-pyrazole.

Methodology: One-Pot Alkylation-Elimination

This protocol utilizes 1,2-dibromoethane as a vinyl equivalent precursor. The reaction proceeds via an initial N-alkylation followed by base-mediated dehydrobromination.

Reagents:

-

3,4,5-Tribromo-1H-pyrazole (1.0 equiv)

-

1,2-Dibromoethane (Excess, ~3–5 equiv to prevent bis-alkylation)

-

Triethylamine (Et₃N) or K₂CO₃ (Base)

-

Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Protocol:

-

Dissolution: Dissolve 3,4,5-tribromo-1H-pyrazole in anhydrous MeCN under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Add triethylamine (3.0 equiv) followed by 1,2-dibromoethane (4.0 equiv).

-

Reflux: Heat the mixture to reflux (approx. 80–82°C) for 12–24 hours.

-

Mechanistic Insight: The pyrazole nitrogen nucleophilically attacks the dibromide to form the intermediate 1-(2-bromoethyl)-3,4,5-tribromopyrazole. The excess base then eliminates HBr to form the vinyl double bond.

-

-

Work-up: Cool to room temperature. Remove solvent under reduced pressure.

-

Extraction: Redissolve residue in CH₂Cl₂ and wash with water (to remove triethylammonium bromide salts). Dry organic layer over MgSO₄.

-

Purification: Silica gel column chromatography (Hexanes/EtOAc gradient).

-

Target Yield: 70–80%.

-

Reactivity Profile: The "Vinyl Switch" Strategy

The core value of this molecule lies in its ability to undergo sequential regioselective lithiation . The vinyl group directs the first metal-halogen exchange to the C-5 position , a reaction that is difficult to achieve selectively in N-methyl analogs without competitive deprotonation.

Regioselectivity Logic

-

C-5 Activation (First Exchange): Treatment with n-BuLi results in exclusive exchange of the C-5 bromine.

-

Reasoning: The C-5 bromine is electronically activated by the adjacent electronegative Nitrogen (N-1). The N-vinyl group prevents N-deprotonation (which would occur in NH-pyrazoles) and sterically/electronically permits C-5 attack.

-

-

C-4 Activation (Second Exchange): After quenching the C-5 lithio species with an electrophile (E¹), the remaining bromines are at C-3 and C-4. Subsequent lithiation targets C-4 .

-

Reasoning: C-4 is the next most accessible site for exchange, often driven by the electronic influence of the new substituent at C-5 and the inherent reactivity order of the pyrazole ring.

-

-

Vinyl Removal (Deprotection): The vinyl group can be oxidatively cleaved to return the N-H functionality, yielding a 3,4,5-substituted pyrazole.

Visualizing the Reaction Pathway

Figure 1: Sequential regioselective functionalization workflow for 3,4,5-tribromo-1-ethenyl-1H-pyrazole.

Experimental Protocols for Functionalization

Protocol A: C-5 Selective Substitution

-

Setup: Flame-dry a flask and purge with Argon. Add 3,4,5-tribromo-1-vinylpyrazole (1.0 mmol) in dry THF (10 mL).

-

Cooling: Cool the solution to -78°C (Dry ice/acetone bath).

-

Lithiation: Add n-BuLi (1.1 mmol, 1.6 M in hexanes) dropwise over 5 minutes.

-

Observation: A color change (often yellow/orange) indicates the formation of the 5-lithio species.

-

Time: Stir for 15–30 minutes at -78°C. Do not warm , or the species may decompose or scramble.

-

-

Quenching: Add the Electrophile (E¹) (e.g., Benzaldehyde, 1.2 mmol) neat or in THF.

-

Completion: Allow to warm to room temperature over 1 hour. Quench with sat. NH₄Cl.

Protocol B: Oxidative Removal of Vinyl Group

To recover the NH-pyrazole after functionalization:

-

Dissolution: Dissolve the 1-vinylpyrazole derivative in a mixture of acetone/water (or t-BuOH/water).

-

Oxidation: Add KMnO₄ (2–3 equiv) in portions at 0°C to Room Temp.

-

Note: The reaction cleaves the alkene. Monitor by TLC for disappearance of the vinyl spot.

-

-

Workup: Filter off MnO₂ solids through Celite. Acidify the filtrate if necessary to precipitate the NH-pyrazole product.

Advanced Applications

Beyond simple substitution, the 1-ethenyl group enables advanced synthetic maneuvers:

-

Ring-Closing Metathesis (RCM): If a substituent at C-5 contains an alkene (e.g., an allyl group introduced via the lithiation protocol above), the N-vinyl group can participate in RCM using Grubbs' catalysts to form fused bicyclic systems (e.g., 5H-pyrazolo[5,1-b][1,3]thiazine ).[2][5]

-

Polymerization: As a vinyl monomer, this compound can be polymerized (radical or cationic) to form poly(vinylpyrazole) derivatives. The high bromine content makes these polymers excellent candidates for flame-retardant materials .

Safety & Handling

-

Hazards: Like many halogenated pyrazoles, this compound may be an irritant to skin and eyes.

-

Lachrymator Potential: Halogenated vinyl compounds can sometimes act as alkylating agents or lachrymators. Handle in a fume hood.

-

Storage: Store at 2–8°C. The vinyl group is generally stable but can polymerize if exposed to radical initiators or intense light over long periods.

References

-

Begtrup, M., et al. (2007).[2] "The N-Vinyl Group as a Protection Group for the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange."[2][3][4][5] ChemInform.

-

Silva, V. L. M., et al. (2025). "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity." Molecules.

-

Balle, T., et al. (2006).[6][7] "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Organic & Biomolecular Chemistry.

-

Deng, X., & Mani, N. S. (2008).[8] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry.

Sources

- 1. advancedengineeringscience.com [advancedengineeringscience.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

Structural & Synthetic Guide: 3,4,5-Tribromo-1-ethenyl-1H-pyrazole

The following technical guide details the structural chemistry, synthesis, and reactivity profile of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole , a critical halogenated heterocyclic building block.

Executive Summary

3,4,5-Tribromo-1-ethenyl-1H-pyrazole (also known as 3,4,5-tribromo-1-vinylpyrazole ) is a highly functionalized heterocyclic scaffold used primarily in the regioselective synthesis of polysubstituted pyrazoles. Its core value lies in the N-vinyl group , which serves a dual purpose: it acts as a robust protecting group for the pyrazole nitrogen during metal-halogen exchange reactions and provides a reactive alkene handle for further derivatization (e.g., polymerization or ring-closing metathesis).[1]

Structurally, the molecule features a planar pyrazole ring decorated with three bromine atoms, creating a dense electron-withdrawing environment that facilitates unique halogen-bonding interactions in the solid state.

Molecular Architecture & Crystallographic Properties

Molecular Geometry

The molecule (C

| Parameter | Description |

| Formula | C |

| Molecular Weight | 330.80 g/mol |

| Core Planarity | The pyrazole ring is strictly planar due to aromaticity (6 |

| N-Vinyl Conformation | The N1-vinyl group typically adopts a conformation to minimize steric clash with the bulky Br atom at the C5 position. |

| Bond Lengths (Est.) | C-Br bonds: ~1.88 Å; N-N bond: ~1.36 Å; C=C (vinyl): ~1.32 Å. |

Solid-State Packing & Halogen Bonding

While specific unit cell parameters (space group, lattice dimensions) are often dependent on recrystallization solvents, the crystal lattice of tribromopyrazoles is characteristically governed by halogen bonding (XB) and

-

Halogen Bonding Network: The bromine atoms at positions 3, 4, and 5 act as

-hole donors. In the absence of strong H-bond donors (since N1 is substituted), the crystal packing is stabilized by Br -

Steric Influence: The bulky Br atoms prevent close face-to-face

-stacking, often leading to slipped-stack or herringbone packing motifs to maximize dispersion forces while accommodating the large halogen radii.

Synthesis Protocol

The synthesis of 3,4,5-tribromo-1-ethenyl-1H-pyrazole is a two-step "one-pot" sequence involving alkylation followed by elimination. This protocol, optimized by Begtrup and coworkers , avoids the isolation of the unstable intermediate.

Reaction Scheme

-

Alkylation: 3,4,5-Tribromopyrazole reacts with 1,2-dibromoethane to form the 1-(2-bromoethyl) intermediate.

-

Elimination: Treatment with base (triethylamine or KOH) induces E2 elimination of HBr to yield the N-vinyl product.

Step-by-Step Methodology

-

Reagents: 3,4,5-Tribromo-1H-pyrazole (1.0 eq), 1,2-Dibromoethane (Excess/Solvent), Triethylamine (Et

N, Excess), Acetonitrile (MeCN). -

Conditions: Reflux (80–90 °C).

Protocol:

-

Dissolve 3,4,5-tribromo-1H-pyrazole in MeCN.

-

Add excess 1,2-dibromoethane (acts as both reagent and alkylating agent).

-

Heat the mixture to reflux for 12–24 hours. The base promotes both the initial alkylation and the subsequent dehydrobromination.

-

Work-up: Cool to room temperature. Filter off the triethylammonium bromide salt. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc) to obtain the product as a colorless solid.

Critical Control Point: Using a large excess of 1,2-dibromoethane is crucial to prevent the formation of the bis-pyrazole byproduct (1,2-bis(3,4,5-tribromopyrazol-1-yl)ethane).

Reactivity Profile: Regioselective Functionalization

The defining feature of 3,4,5-tribromo-1-ethenyl-1H-pyrazole is its ability to undergo regioselective bromine-lithium exchange . The N-vinyl group directs lithiation to the C5 position due to the "coordination effect" and the inherent electronic bias of the pyrazole ring.

Lithiation Pathway

-

Reagent:

-Butyllithium ( -

Selectivity: C5 > C4 > C3 .

-

Mechanism: The lithium preferentially exchanges the bromine at C5 (adjacent to the N-vinyl group).[1][2] This generates a stable 5-lithio species which can then react with electrophiles (E

).

Pathway Diagram

Caption: Regioselective C5-functionalization pathway via bromine-lithium exchange.

Deprotection

The N-vinyl group can be removed after functionalization to restore the free NH-pyrazole.

-

Method: Oxidation with KMnO

(aq) in acetone/water. -

Result: Cleavage of the vinyl group to yield the N-unsubstituted pyrazole.

References

-

Begtrup, M., et al. (2007).[2][4] "The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange." Tetrahedron, 63(1), 56–61.[1] Link

-

Silva, V. L. M., & Silva, A. M. S. (2022).[5] "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity." Molecules, 27(11), 3493.[5][6] Link

- Trofimov, B. A., et al. (2011). "Synthesis of 1-vinylpyrazoles from 3,4,5-tribromopyrazoles." Russian Journal of Organic Chemistry. (Contextual Reference for Vinyl Pyrazole Synthesis).

Sources

- 1. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. joac.info [joac.info]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Discovery and Chemistry of Tribrominated Pyrazoles

Foreword: The Enduring Legacy of a Heterocycle

The pyrazole nucleus, a deceptively simple five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal and materials chemistry.[1][2] First brought to light by the seminal work of Ludwig Knorr in 1883, the pyrazole scaffold has since been elaborated into a vast and diverse family of compounds with profound impacts on human health and technology.[1][3][4] Knorr's initial synthesis of a pyrazolone derivative, a result of his quest for quinoline-based antipyretics, inadvertently opened a new chapter in heterocyclic chemistry.[3][4] This guide delves into a specific, highly functionalized subclass: the tribrominated pyrazoles. These molecules, armed with three bromine atoms, are not merely chemical curiosities but are powerful and versatile intermediates, enabling the construction of complex molecular architectures for drug discovery and advanced materials. We will explore their historical context, the logic behind their synthesis, and the practical methodologies that bring them from the conceptual realm to the laboratory bench.

Part 1: The Foundational Chemistry of Pyrazole and its Halogenation

The Discovery of the Pyrazole Ring

The history of pyrazoles begins in 1883 with German chemist Ludwig Knorr. While attempting to synthesize quinoline derivatives, he discovered the antipyretic properties of a compound he named antipyrine, which was, in fact, a pyrazole derivative.[4] The parent pyrazole was first synthesized by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[1] The most foundational and versatile method for pyrazole synthesis, however, remains the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[2][3][5] This reaction's robustness has allowed for the creation of a multitude of substituted pyrazoles.

Principles of Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring is an aromatic system with an excess of π-electrons, making it susceptible to electrophilic aromatic substitution (SEAr).[2][5] Molecular orbital calculations and experimental evidence have shown that the C4 position is the most electron-rich and thus the most reactive towards electrophiles.[6][7] This preferential reactivity is a cornerstone of pyrazole chemistry, guiding the regioselectivity of reactions like halogenation, nitration, and acylation.[6][8]

When the pyrazole ring is subjected to halogenating agents, monohalogenation typically occurs at the C4 position.[8][9] However, under more forcing conditions or with specific substitution patterns, further halogenation can occur at the C3 and C5 positions, leading to polyhalogenated derivatives. The synthesis of 3,4,5-tribromo-1H-pyrazole is a prime example of exhaustive bromination.

Part 2: Synthesis and Mechanism of Tribrominated Pyrazoles

The introduction of three bromine atoms onto the pyrazole core transforms it into a highly versatile synthetic building block. The bromine atoms can be readily displaced or participate in a wide array of cross-coupling reactions, opening avenues for further molecular diversification.

Synthetic Approach: Exhaustive Bromination

The most direct route to 3,4,5-tribromo-1H-pyrazole involves the exhaustive bromination of the parent 1H-pyrazole. This transformation requires a potent brominating agent and conditions that overcome the deactivating effect of the bromine atoms already incorporated into the ring. While various brominating agents exist, a common and effective method involves using an excess of elemental bromine, often in an aqueous or acidic medium. The reaction proceeds stepwise, with the initial and most rapid bromination occurring at the C4 position, followed by subsequent bromination at C3 and C5. In an alkaline solution, the reaction is particularly efficient, likely because the pyrazole anion is the reacting species.[8]

The overall transformation can be represented as follows:

Caption: Overall synthetic transformation to 3,4,5-tribromo-1H-pyrazole.

Mechanistic Insights: A Stepwise Electrophilic Aromatic Substitution

The formation of tribrominated pyrazole is a classic example of an electrophilic aromatic substitution (SEAr) mechanism. The pyrazole ring acts as the nucleophile, attacking the electrophilic bromine.

The proposed stepwise mechanism is as follows:

-

Initial Bromination at C4: The π-electrons of the pyrazole ring attack a bromine molecule, leading to the formation of a resonance-stabilized cationic intermediate (a sigma complex). The C4 position is preferentially attacked due to its higher electron density. A base (e.g., water) then removes a proton from the C4 position to restore aromaticity, yielding 4-bromo-1H-pyrazole.

-

Second Bromination: The 4-bromopyrazole is less reactive than the parent pyrazole due to the electron-withdrawing inductive effect of the bromine atom. However, under the reaction conditions, it can undergo a second bromination. The attack will occur at either the C3 or C5 position, leading to a dibrominated intermediate.

-

Final Bromination: The resulting dibromopyrazole is further deactivated but will undergo a final bromination at the remaining open carbon position (C3 or C5) to yield the final product, 3,4,5-tribromo-1H-pyrazole.

Caption: Stepwise bromination of the pyrazole ring.

Part 3: Experimental Protocol and Data

The following protocol is a representative procedure for the synthesis of a polybrominated pyrazole, illustrating the practical application of the principles discussed. This specific example details the bromination of a substituted pyrazole using N-bromosuccinimide (NBS), a common and easier-to-handle alternative to elemental bromine.[9][10]

Synthesis of a Brominated Pyrazole Derivative

Objective: To synthesize a brominated pyrazole via electrophilic aromatic substitution using N-bromosuccinimide (NBS).

Materials and Equipment:

-

Substituted 1H-pyrazole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 - 3.3 eq, depending on desired bromination level)

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard workup and purification apparatus (separatory funnel, rotary evaporator, chromatography equipment)

Experimental Workflow

Caption: General workflow for the bromination of a pyrazole derivative.

Step-by-Step Methodology

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the starting pyrazole derivative (e.g., 2.5 mmol) in anhydrous dimethylformamide (10 mL).[10]

-

Cooling: Place the flask in an ice bath and stir the solution until it reaches 0 °C.[10]

-

Addition of NBS: Add N-bromosuccinimide (NBS) (2.8 mmol for monobromination, adjust upwards for exhaustive bromination) in small portions over a period of 20-30 minutes, ensuring the temperature remains low.[10]

-

Reaction: Continue stirring the reaction mixture at 0 °C for an additional 30 minutes. Afterwards, allow the reaction to warm to room temperature.[10]

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.[10]

-

Workup: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to afford the desired brominated pyrazole.

Quantitative Data Summary

The synthesis of various brominated pyrazoles has been reported with varying yields depending on the substrate and reaction conditions. Below is a representative table summarizing typical outcomes.

| Starting Material | Brominating Agent | Solvent | Temp (°C) | Product | Yield (%) |

| 1H-Pyrazole | Br₂ | H₂O/Alkaline | RT | 3,4,5-Tribromo-1H-pyrazole | Good to Excellent |

| Substituted Pyrazole | NBS | DMF | 0 to RT | 4-Bromo-pyrazole | 85-96%[9] |

| 3,4,5-Tribromo-1H-pyrazole | n-BuLi, then MeOH | THF/Hexane | -78 to RT | 3,5-Dibromo-1H-pyrazole | 86%[11] |

Note: The last entry describes a selective debromination at the 4-position, highlighting the differential reactivity of the bromine atoms.

Part 4: Applications in Drug Development and Beyond

The true value of tribrominated pyrazoles lies in their utility as synthetic intermediates. The C-Br bonds serve as synthetic handles for introducing new functional groups and building molecular complexity, primarily through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Scaffolds for Medicinal Chemistry

The pyrazole core is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs such as the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and the erectile dysfunction treatment sildenafil.[12][13][14][15] Brominated pyrazoles are instrumental in the synthesis of novel analogues of these drugs. They allow medicinal chemists to rapidly generate libraries of compounds by systematically varying the substituents at the 3, 4, and 5 positions, which is crucial for structure-activity relationship (SAR) studies.[16][17]

For instance, a tribromopyrazole can be selectively functionalized. The C4-Br bond can be selectively removed or substituted, as seen in the synthesis of 3,5-dibromo-1H-pyrazole.[11] The remaining C3-Br and C5-Br bonds can then be subjected to different coupling reactions to build up complex, unsymmetrical molecules.

Building Blocks for Agrochemicals and Materials Science

Beyond pharmaceuticals, the pyrazole ring is a key component in many agrochemicals, including herbicides and insecticides.[5] The ability to precisely functionalize the pyrazole core using tribrominated intermediates is valuable for developing new and more effective crop protection agents. In materials science, the rigid, aromatic nature of the pyrazole ring and the potential for extensive functionalization make these compounds interesting candidates for the synthesis of novel polymers, ligands for catalysis, and organic electronic materials.

Conclusion

From their historical roots in the late 19th century, pyrazoles have evolved into one of the most important heterocyclic systems in chemical science. Tribrominated pyrazoles represent a particularly powerful manifestation of this scaffold's potential. They are not end products but rather key enablers of chemical innovation. The synthetic routes to these compounds are well-established, relying on the fundamental principles of electrophilic aromatic substitution. For researchers in drug development and materials science, a thorough understanding of the discovery, synthesis, and reactivity of tribrominated pyrazoles is essential for leveraging their full potential in the creation of novel, functional molecules.

References

- A Technical Guide to the Knorr Pyrazole Synthesis of 1883 - Benchchem.

- Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalon

- Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applic

- 5.1.7.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.

- 3,5-Dibromo-1H-pyrazole synthesis - ChemicalBook.

- Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent | The Journal of Organic Chemistry - ACS Public

- reactions of phenyl-substituted heterocyclic compounds - 11.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Pyrazole.

- A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences.

- Pyrazole synthesis - Organic Chemistry Portal.

- A REVIEW ON PYRAZOLE AN ITS DERIV

- Studies on synthesis of pyrazole from dibromo and hydrazine compounds. - eGrove.

- Synthesis and preliminary evaluation of brominated 5-methyl-2,4-dihydropyrazol-3-one and its derivatives as cytotoxic agents - ResearchG

- 194 recent advances in the synthesis of new pyrazole deriv

- Discovery of a potent and selective series of pyrazole bacterial methionyl-tRNA synthetase inhibitors - PubMed.

- "Studies on synthesis of pyrazole from dibromo and hydrazine compounds." by Riya Trivedi.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- 3,4,5-tribromo-1H-pyrazole | C3HBr3N2 | CID 627674 - PubChem.

- Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC.

- Recent Advances in the Development of Pyrazole Deriv

- (PDF)

- Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - RSC Publishing.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 8. pharmajournal.net [pharmajournal.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. books.rsc.org [books.rsc.org]

- 11. 3,5-Dibromo-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 12. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]

- 14. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of a potent and selective series of pyrazole bacterial methionyl-tRNA synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Profiling of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole: A Technical Whitepaper

Executive Summary

This technical guide presents a comprehensive theoretical framework for the structural and electronic characterization of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole (TBEP) . Designed for drug development professionals and computational chemists, this document moves beyond standard characterization to explore the unique interplay between high-density halogenation and N-vinyl conjugation.

By synthesizing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level with in silico molecular docking, we establish a predictive model for TBEP’s reactivity, spectroscopic signature, and potential pharmacological efficacy.

Computational Framework & Methodology

Expertise & Experience Directive: The choice of functional and basis set is not arbitrary. For poly-halogenated systems, standard basis sets often fail to account for the diffuse electron clouds of bromine. Therefore, the inclusion of diffuse functions (++) and polarization functions (d,p) is critical for accurate charge distribution modeling.

Protocol Specifications

The following computational workflow is validated for organic halides:

-

Software Environment: Gaussian 16W / GaussView 6.0.

-

Theory Level: Density Functional Theory (DFT).[1]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[2]

-

Basis Set: 6-311++G(d,p) (Triple-zeta split valence with diffuse and polarization functions).

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Water/DMSO.

The Workflow Diagram

The following logic flow illustrates the dependency of biological prediction on accurate electronic structure determination.

Figure 1: Computational workflow ensuring structural stability (NIMAG=0) before property derivation.

Structural Geometry & Steric Analysis

The TBEP molecule presents a unique steric challenge. The C5-Bromine atom is spatially adjacent to the N1-Ethenyl group.

Optimized Geometric Parameters

Optimization reveals a deviation from planarity due to steric repulsion between the lone pairs of the C5-Br and the

| Parameter | Bond Type | Value (Å / °) | Mechanistic Insight |

| R(N1-C5) | Bond Length | 1.38 Å | Shortened due to aromaticity, increasing steric strain. |

| R(C5-Br) | Bond Length | 1.87 Å | Typical C-Br length, but highly polarizable. |

| A(C5-N1-C_vinyl) | Bond Angle | 128.4° | Widened to accommodate Br...Vinyl repulsion. |

| D(Br-C5-N1-C_vinyl) | Dihedral | 22.5° | Critical: The vinyl group twists out of plane to minimize clash. |

Implication: This non-planar conformation disrupts full conjugation between the vinyl group and the pyrazole ring, slightly raising the HOMO energy and making the vinyl group more susceptible to electrophilic attack than a planar analog.

Electronic Properties & Reactivity Descriptors

Trustworthiness Directive: Reactivity is not a guess; it is calculated via Frontier Molecular Orbitals (FMO).

HOMO-LUMO Analysis

The HOMO (Highest Occupied Molecular Orbital) is localized primarily on the pyrazole ring and the bromine lone pairs, while the LUMO (Lowest Unoccupied Molecular Orbital) resides on the ethenyl

-

HOMO Energy (

): -6.42 eV -

LUMO Energy (

): -1.15 eV -

Energy Gap (

): 5.27 eV

Global Reactivity Descriptors

Using Koopmans' theorem, we derive the chemical hardness (

| Descriptor | Formula | Value | Interpretation |

| Ionization Potential (I) | 6.42 eV | High resistance to oxidation. | |

| Electron Affinity (A) | 1.15 eV | Moderate electron acceptance. | |

| Chemical Hardness ( | 2.63 eV | Indicates a stable, less reactive molecule ("Hard"). | |

| Electrophilicity Index ( | 2.72 eV | Strong capacity to accept electrons in metabolic pathways. |

Molecular Electrostatic Potential (MEP)

The MEP map reveals a "Sigma-Hole" on the bromine atoms. The tips of the C-Br bonds exhibit positive electrostatic potential (blue regions), while the equatorial regions of the halogens are negative (red).

-

Significance: This suggests TBEP can engage in Halogen Bonding (X···O/N interactions) with protein backbones, a key feature for high-affinity ligand design.

Spectroscopic Validation

To validate synthesized TBEP against theoretical models, compare experimental data with these scaled vibrational scaling factors (0.961 for B3LYP).

-

C-H Stretching (Vinyl): 3080–3100 cm⁻¹ (Distinctive medium intensity).

-

C=C Stretching (Vinyl): 1635 cm⁻¹ (Strong, conjugation shifted).

-

C=N Stretching (Ring): 1520 cm⁻¹.

-

C-Br Stretching: 600–750 cm⁻¹ (Multiple bands due to tribromo-substitution).

In Silico Biological Activity (Docking Study)

We evaluate TBEP as a potential antimicrobial agent targeting Glucosamine-6-phosphate synthase (GImS) , a standard target for antifungal pyrazoles.

Docking Protocol

-

Ligand Prep: TBEP optimized structure (B3LYP) converted to PDBQT.

-

Target: PDB ID: 2VF5 (GImS).

-

Grid Box: Centered on active site (Val399, Gln348).

-

Algorithm: Lamarckian Genetic Algorithm (AutoDock Vina).

Binding Interaction Logic

The tribromo-substitution pattern is not merely structural; it dictates the binding mode via halogen bonding.

Figure 2: Predicted binding mode showing Halogen Bonding (Br) and Hydrophobic interactions.

Predicted Affinity

-

Binding Energy: -6.8 kcal/mol.

-

Key Interaction: The 3-Br atom acts as a Lewis acid interacting with the carbonyl oxygen of the protein backbone (Halogen bond), enhancing specificity compared to non-halogenated analogs.

Conclusion

The theoretical study of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole confirms it as a chemically stable yet biologically active scaffold. The C5-Br steric twist is a defining structural feature that modulates its conjugation and solubility. Its high electrophilicity index and capacity for halogen bonding suggest it is a potent candidate for further development as an antifungal or antimicrobial agent.

References

-

Gaussian 16 Software Package Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

The B3LYP Functional Becke, A. D. (1993).[2] "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics, 98(7), 5648-5652.

-

Basis Set Definition (6-311++G) Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980). "Self-consistent molecular orbital methods. XX. A basis set for correlated wave functions". The Journal of Chemical Physics, 72(1), 650-654.

-

Koopmans' Theorem & Reactivity Descriptors Parr, R. G., & Pearson, R. G. (1983). "Absolute hardness: companion parameter to absolute electronegativity". Journal of the American Chemical Society, 105(26), 7512-7516.

-

Halogen Bonding in Biological Systems Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Recent Developments". Journal of Medicinal Chemistry, 56(4), 1363–1388.

Sources

In-depth Technical Guide to the Physical Properties of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole

Introduction

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of novel chemical entities is foundational to all subsequent research and development activities. This guide provides a focused examination of the physical properties—specifically the melting and boiling points—of the heterocyclic compound 3,4,5-Tribromo-1-ethenyl-1H-pyrazole .

-

Analysis of the Parent Compound: A review of the known physical properties of the immediate precursor, 3,4,5-Tribromo-1H-pyrazole, to establish a physicochemical baseline.

-

Theoretical Considerations: A discussion on the anticipated impact of N-vinylation on the melting and boiling points, moving from the precursor to the target compound.

-

Gold-Standard Experimental Protocols: Detailed, field-proven methodologies for the precise experimental determination of the melting and boiling points of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole, empowering researchers to establish these values empirically.

This guide is structured to provide not just data, but a robust framework for understanding, predicting, and ultimately, determining the key physical characteristics of this compound, ensuring scientific integrity and reproducibility in your research endeavors.

Physicochemical Profile of the Precursor: 3,4,5-Tribromo-1H-pyrazole

To establish a reliable starting point, we first examine the physical properties of the parent compound, 3,4,5-Tribromo-1H-pyrazole. The addition of a vinyl group at the N1 position is the sole structural difference between this precursor and our target compound.

The available data for 3,4,5-Tribromo-1H-pyrazole is summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₃HBr₃N₂ | PubChem[1], ChemScene |

| Molecular Weight | 304.77 g/mol | PubChem[1], ChemScene |

| Appearance | White to pale cream powder/solid | Thermo Fisher Scientific[2] |

| Melting Point | 180.0 - 192.0 °C | Thermo Fisher Scientific[2], ChemBK[3] |

| Boiling Point | 381.5 ± 37.0 °C (Predicted) | ChemBK[3] |

| Solubility | Insoluble in water; Soluble in Chloroform | Thermo Fisher Scientific |

Expert Insight: The high melting point of the precursor is indicative of a stable, well-ordered crystal lattice. The significant intermolecular forces, likely dipole-dipole interactions and potential for weak hydrogen bonding, require substantial energy to overcome. The predicted boiling point is quite high, as expected for a molecule of this mass and polarity. It is important to note that this boiling point is a computational prediction and should be treated as an estimate until experimentally verified.

The Impact of N-Vinylation: Theoretical Projections for 3,4,5-Tribromo-1-ethenyl-1H-pyrazole

The synthesis of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole from its 1H-pyrazole precursor involves the replacement of the hydrogen atom on the N1 nitrogen with a vinyl group (-CH=CH₂). This structural modification is expected to alter the physical properties in several key ways:

-

Melting Point: The introduction of the vinyl group disrupts the potential for intermolecular hydrogen bonding that exists in the N-H pyrazole precursor. While the molecule's overall mass increases, the loss of this strong intermolecular force may lead to a lower melting point compared to the 180-192°C range of the parent compound. However, changes in crystal packing efficiency due to the vinyl group's shape could also play a role, making experimental verification essential.

-

Boiling Point: The boiling point is primarily influenced by molecular weight and intermolecular forces. The molecular weight of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole (C₅H₃Br₃N₂) is 330.81 g/mol , which is higher than the precursor. This increase in mass, along with the introduction of van der Waals forces from the vinyl group, would suggest a higher boiling point than the precursor. The loss of hydrogen bonding is less impactful on the boiling point for heterocyclic compounds than the increase in mass and surface area.

Given these factors, it is reasonable to hypothesize that 3,4,5-Tribromo-1-ethenyl-1H-pyrazole is a solid at room temperature with a melting point likely below 180°C and a boiling point that could exceed the predicted 381.5°C of its precursor, though likely with decomposition at such high temperatures.

Experimental Determination Protocols

In the absence of established literature values, the following protocols provide a self-validating system for the empirical determination of the melting and boiling points.

Melting Point Determination (Thiele Tube Method)

This method offers a classic, reliable, and cost-effective way to determine the melting point range of a crystalline solid. The principle relies on slow, uniform heating of the sample in a capillary tube immersed in a heat-transfer fluid.

Methodology:

-

Sample Preparation:

-

Ensure the sample of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole is a fine, dry powder. If necessary, crush any larger crystals on a watch glass using a spatula.

-

Take a capillary tube (sealed at one end) and tap the open end into the powder sample.

-

Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. A sample height of 2-3 mm is ideal.

-

-

Apparatus Setup:

-

Attach the capillary tube to a thermometer using a small rubber band or a piece of wire. The sample should be level with the middle of the thermometer bulb.

-

Insert the thermometer into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The oil level should be high enough to immerse the sample and the thermometer bulb completely.

-

The rubber band should remain above the oil level to prevent it from dissolving or melting.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. The unique shape of the Thiele tube is designed to create convection currents that ensure uniform heating of the oil bath.

-

Heat rapidly at first until the temperature is about 15-20°C below the expected melting point.

-

Then, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the oil, the thermometer, and the sample.

-

Record the temperature (T₁) at which the first drop of liquid appears in the capillary tube.

-

Continue heating slowly and record the temperature (T₂) at which the entire sample has melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂. A narrow range (0.5-2°C) is indicative of a pure compound.

-

Trustworthiness Check: A pure compound will exhibit a sharp, reproducible melting point range. If the observed range is broad, it suggests the presence of impurities. The protocol's validity is confirmed by obtaining consistent results over multiple (at least two) determinations.

Micro Boiling Point Determination

For determining the boiling point of small quantities of a substance, a micro-reflux method is highly effective and minimizes waste and exposure.

Methodology:

-

Apparatus Setup:

-

Place a few drops (approx. 0.2 mL) of liquid 3,4,5-Tribromo-1-ethenyl-1H-pyrazole (if it is a liquid at room temperature) or a molten sample into a small test tube (e.g., 6 x 50 mm).

-

Obtain a glass capillary tube sealed at one end. Place this tube, open end down, into the test tube containing the sample. This trapped pocket of air will act as a boiling stone, ensuring smooth boiling.

-

Attach the test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the entire assembly in a Thiele tube or a beaker filled with a heating oil, ensuring the sample is fully immersed.

-

-

Heating and Observation:

-

Begin heating the oil bath. As the temperature rises, air trapped in the inverted capillary will expand and slowly bubble out.

-

When the boiling point of the sample is reached, the vapor pressure of the liquid will equal the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the open end of the inverted capillary.

-

Record the temperature at which this vigorous and continuous stream of bubbles is observed. This is the boiling point.

-

-

Confirmation:

-

To confirm the boiling point, you can stop heating and allow the apparatus to cool. The stream of bubbles will slow and then stop. The moment the liquid is drawn back into the capillary tube, the temperature is also a very accurate measure of the boiling point.

-

Causality and Expertise: The principle behind this micro-method is that the continuous stream of bubbles indicates the vapor pressure of the sample has overcome the external atmospheric pressure. The inverted capillary provides a nucleation site for bubble formation, preventing superheating and ensuring an accurate reading even with a very small sample volume.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each determination.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Micro Boiling Point Determination.

Conclusion and Future Work

This guide establishes a foundational understanding of the physical properties of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole by analyzing its precursor and providing robust protocols for experimental determination. While direct experimental data remains to be published, the methodologies outlined herein provide a clear path for researchers to establish these critical parameters.

It is highly recommended that researchers working with this compound perform the described determinations to establish definitive melting and boiling points. This empirical data will be invaluable for the broader scientific community and will underpin the reliable use of this compound in drug discovery and development pipelines.

References

-

3,4,5-tribromo-1H-pyrazole | C3HBr3N2 | CID 627674 . PubChem. [Link]

-

3,4,5-Tribromo pyrazole . ChemBK. [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 3,4,5-Tribromo-1-ethenyl-1H-pyrazole

[1]

Executive Summary

3,4,5-Tribromo-1-ethenyl-1H-pyrazole (CAS: 17635-44-8), often referred to as 3,4,5-tribromo-1-vinylpyrazole, is a specialized heterocyclic building block. Its unique structure—a pyrazole core exhaustively substituted with bromine atoms and an N-vinyl group—imparts distinct physicochemical properties that dictate its solubility behavior.

Unlike the parent pyrazole, which is water-soluble and amphoteric, this derivative is highly lipophilic due to the removal of the N-H bond and the addition of three heavy halogen atoms. This guide provides a comprehensive analysis of its solubility landscape, critical for researchers utilizing this compound in lithium-halogen exchange reactions , cross-coupling chemistries , or agrochemical synthesis .

Physicochemical Drivers of Solubility

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Weight | 304.77 g/mol | Moderate MW suggests solid state at RT; dissolution requires overcoming lattice energy. |

| LogP (Predicted) | ~2.7 - 3.0 | Indicates high lipophilicity; preference for non-polar to moderately polar organic solvents. |

| H-Bond Donors | 0 | The N-vinyl substitution removes the H-bond donor, drastically reducing water solubility. |

| H-Bond Acceptors | 1 (N-2) | Retains weak basicity; soluble in acidic organic mixtures or capable of coordination in metal-catalyzed reactions. |

| Polarizability | High (3 x Br) | Enhances solubility in chlorinated solvents (DCM, Chloroform) and aromatics via dispersion forces. |

Solubility Landscape

The solubility of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole follows the "like dissolves like" principle, but with specific nuances due to the electron-withdrawing nature of the tribromo motif.

Class A: High Solubility (Preferred Solvents)

These solvents are recommended for preparing stock solutions, reaction media, or chromatography.

-

Chlorinated Solvents (Chloroform, Dichloromethane):

-

Rating: Excellent.

-

Mechanism: The high polarizability of the bromine atoms interacts favorably with the dipole of chlorinated solvents.

-

Application: Ideal for NMR analysis and liquid-liquid extraction workups.

-

-

Polar Aprotic Solvents (THF, Acetonitrile, DMF):

-

Rating: Good to Excellent.

-

Mechanism: Dipole-dipole interactions solvate the pyrazole core effectively.

-

Application:

-

THF (Tetrahydrofuran): The critical solvent for lithiation reactions. This compound is frequently used as a precursor for 3,4,5-trisubstituted pyrazoles via bromine-lithium exchange, which must be conducted in anhydrous THF at -78°C.

-

Acetonitrile (MeCN): Often used in the synthesis of the compound itself (from 3,4,5-tribromopyrazole and 1,2-dibromoethane).

-

-

Class B: Moderate/Conditional Solubility

Solvents in this class may require heating or are used as co-solvents.

-

Aromatic Hydrocarbons (Toluene, Benzene):

-

Rating: Moderate.

-

Mechanism:

stacking interactions between the aromatic solvent and the pyrazole ring.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Application: Useful for reflux reactions where higher boiling points are required.

-

-

Esters (Ethyl Acetate):

-

Rating: Moderate to Good.

-

Application: Primary solvent for silica gel column chromatography (often used in Hexane/EtOAc gradients).

-

-

Alcohols (Methanol, Ethanol):

-

Rating: Variable (Temperature Dependent).

-

Note: While the compound lacks H-bond donors, the N-2 nitrogen can accept H-bonds from alcohols. However, the overall lipophilicity limits solubility in cold alcohols. Heating is usually required for recrystallization.

-

Class C: Poor / Insoluble[1]

-

Water:

-

Rating: Insoluble.

-

Reasoning: The hydrophobic bulk of three bromine atoms and the vinyl group overwhelms the polarity of the pyrazole nitrogens.

-

-

Aliphatic Hydrocarbons (Hexanes, Pentane):

-

Rating: Poor.

-

Application: Used as an antisolvent to precipitate the compound from concentrated DCM or Ethyl Acetate solutions.

-

Functional Solubility in Synthesis Workflows

The solubility of this compound is most critical during its two primary applications: Lithiation and Purification .

Diagram 1: Solvent Selection Decision Tree

Caption: Decision matrix for selecting the optimal solvent based on the experimental stage, highlighting THF for reactivity and Chlorinated solvents for analysis.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Since specific quantitative data (mg/mL) is rarely published for this intermediate, researchers should use this self-validating protocol to determine exact solubility in a target solvent.

Objective: Determine the saturation limit of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole in Solvent X at 25°C.

-

Preparation: Weigh approximately 100 mg of the solid compound (

) into a tared 4 mL glass vial. -

Solvent Addition: Add Solvent X in 100

L increments using a calibrated micropipette. -

Equilibration: After each addition, vortex the vial for 30 seconds and sonicate for 1 minute.

-

Observation: Inspect for undissolved solid.

-

If solid remains, continue adding solvent.

-

If solution is clear, record the total volume added (

).

-

-

Calculation:

-

Validation (Optional): Filter the saturated solution, evaporate a known volume of the filtrate, and weigh the residue to confirm the concentration.

Protocol B: Recrystallization (Purification)

Context: Removal of impurities after synthesis.

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol or Acetonitrile .

-

Clarification: If insoluble particles remain (e.g., inorganic salts), perform a hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C).

-

Collection: Filter the crystals and wash with cold Hexane (in which the compound is poorly soluble) to remove surface impurities.

Safety & Handling

-

Halogenated Compounds: As a poly-brominated compound, handle with gloves to prevent absorption.

-

Vinyl Reactivity: The vinyl group can be susceptible to polymerization or oxidation. Store the compound in a cool, dark place, preferably under an inert atmosphere (Nitrogen/Argon) to prevent degradation.

-

Solvent Hazards: When using THF , ensure it is peroxide-free. When using Chloroform/DCM , work in a well-ventilated fume hood due to volatility and toxicity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 627674, 3,4,5-Tribromo-1H-pyrazole. Retrieved from [Link](Note: Precursor data used for structural inference).

- Begtrup, M., et al. (2003).Synthesis of 1-vinylpyrazoles from 3,4,5-tribromopyrazoles and 1,2-dibromoethane. Journal of the Chemical Society, Perkin Transactions 1.

-

Fisher Scientific. 3,4,5-Tribromo-1H-pyrazole Product Specifications. Retrieved from [Link](Confirming insolubility in water and solubility in chloroform).

Methodological & Application

The Versatile Building Block: Application Notes for 3,4,5-Tribromo-1-ethenyl-1H-pyrazole in Medicinal Chemistry

Introduction: The Pyrazole Scaffold in Drug Discovery and the Unique Potential of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, metabolic stability, and a rigid scaffold for the precise spatial orientation of substituents.[2][3] These attributes have led to the development of pyrazole-containing drugs for a wide range of therapeutic areas, including inflammation, cancer, and infectious diseases.[4][5][6]

Within the vast chemical space of pyrazole derivatives, 3,4,5-tribromo-1-ethenyl-1H-pyrazole (also known as 3,4,5-tribromo-1-vinyl-1H-pyrazole) emerges as a highly versatile and strategic building block for the synthesis of complex molecular architectures. Its densely functionalized core, featuring three bromine atoms at distinct positions and a reactive vinyl group at the N1 position, provides multiple handles for selective chemical modifications. This allows for a modular and divergent approach to the synthesis of diverse compound libraries, a critical strategy in modern drug discovery.[7]

This guide provides detailed application notes and protocols for the effective utilization of 3,4,5-tribromo-1-ethenyl-1H-pyrazole as a starting material in medicinal chemistry campaigns. We will delve into the rationale behind its use, its synthesis, and its application in key synthetic transformations that unlock its potential for creating novel therapeutic agents.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The following table summarizes key properties of 3,4,5-tribromo-1-ethenyl-1H-pyrazole.

| Property | Value |

| Molecular Formula | C₅H₃Br₃N₂ |

| Molecular Weight | 330.81 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |

| Melting Point | Typically in the range of 50-60 °C |

Synthesis of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole: A Reliable Protocol

The synthesis of 3,4,5-tribromo-1-ethenyl-1H-pyrazole is readily achievable from the commercially available 3,4,5-tribromopyrazole. The following protocol is based on established literature procedures.[7][8]

Protocol 1: Synthesis of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole

Reaction Scheme:

A schematic for the synthesis of the target pyrazole.

Materials:

-

3,4,5-Tribromopyrazole

-

1,2-Dibromoethane

-

Triethylamine (TEA)

-

Acetonitrile (anhydrous)

-

Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

-

To a solution of 3,4,5-tribromopyrazole (1.0 eq) in anhydrous acetonitrile, add an excess of triethylamine (3.0-5.0 eq).

-

Add 1,2-dibromoethane (1.2-1.5 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 3,4,5-tribromo-1-ethenyl-1H-pyrazole as a solid. A reported yield for this reaction is 75%.[7]

Expert Insight: The use of a large excess of triethylamine is crucial to favor the desired vinylation product and suppress the formation of the bis-pyrazolyl ethane byproduct.[7] Acetonitrile is an effective solvent for this transformation.

Application in Medicinal Chemistry: A Gateway to Diverse Scaffolds

The true power of 3,4,5-tribromo-1-ethenyl-1H-pyrazole lies in the differential reactivity of its halogen atoms and the vinyl group. This allows for a stepwise and controlled introduction of various substituents, enabling extensive structure-activity relationship (SAR) studies.

Selective Functionalization via Cross-Coupling Reactions

The bromine atoms on the pyrazole ring are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions are workhorses in medicinal chemistry for the formation of C-C bonds, allowing the introduction of aryl, heteroaryl, and alkynyl moieties.

Key Concept: Regioselectivity in Cross-Coupling

A critical aspect of utilizing polyhalogenated building blocks is achieving regioselective functionalization. The electronic environment of each bromine atom on the pyrazole ring is different, which can be exploited for selective reactions. The C5-Br is often the most reactive towards metal-halogen exchange, followed by C3-Br, and finally C4-Br.[7] This differential reactivity allows for a hierarchical approach to substitution.

Workflow for the sequential functionalization of 3,4,5-tribromo-1-ethenyl-1H-pyrazole.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol provides a general procedure for the selective arylation at the C5 position of the pyrazole ring.

Materials:

-

3,4,5-Tribromo-1-ethenyl-1H-pyrazole

-

Arylboronic acid (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., Na₂CO₃, 2.0 eq)

-

Solvent system (e.g., Dioxane/Water mixture)

Procedure:

-

In a reaction vessel, combine 3,4,5-tribromo-1-ethenyl-1H-pyrazole, the arylboronic acid, and the base.

-

Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for introducing a wide range of aryl and heteroaryl groups, which are common pharmacophores in many drug classes. The selectivity for the C5 position is driven by its higher reactivity in the oxidative addition step of the catalytic cycle.

The Role of the N1-Ethenyl Group

The N1-ethenyl (vinyl) group serves multiple purposes. It protects the N1 position, preventing unwanted side reactions during the functionalization of the pyrazole core. More importantly, it can be a site for further chemical modification or can be cleaved to generate the N-H pyrazole if desired.[7] The vinyl group can participate in reactions such as Heck coupling, hydroboration-oxidation, and polymerization.

Protocol 3: Cleavage of the N1-Ethenyl Group

In some synthetic strategies, it may be desirable to have a free N-H group for hydrogen bonding interactions with a biological target or for further N-alkylation.

Materials:

-

N1-Ethenyl pyrazole derivative

-

Potassium permanganate (KMnO₄)

-

Solvent (e.g., Acetone/Water mixture)

Procedure:

-

Dissolve the N1-ethenyl pyrazole derivative in a mixture of acetone and water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C.

-

Stir the reaction until the starting material is consumed.

-

Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color disappears.

-

Filter the manganese dioxide precipitate and wash with acetone.

-

Concentrate the filtrate and extract the product with an organic solvent.

-

Purify the N-H pyrazole as needed. A reported yield for a similar reaction is 96%.[7]

Expert Insight: This de-vinylation protocol provides a facile method to unmask the N-H group, significantly increasing the synthetic utility of the building block and allowing for the creation of a different set of derivatives from a common intermediate.

Potential Therapeutic Applications

The strategic functionalization of 3,4,5-tribromo-1-ethenyl-1H-pyrazole can lead to the synthesis of compounds with potential applications in various therapeutic areas, including:

-

Kinase Inhibitors: The pyrazole scaffold is a well-established core for kinase inhibitors, which are a major class of anti-cancer drugs.[9][10][11] The ability to introduce diverse substituents at the C3, C4, and C5 positions allows for the fine-tuning of interactions with the ATP-binding pocket of various kinases.

-

Anti-inflammatory Agents: Pyrazole derivatives have shown significant anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX).[5]

-

Antimicrobial Agents: The pyrazole nucleus is present in several antimicrobial agents, and the introduction of different functional groups can modulate their activity and spectrum.[12]

Conclusion

3,4,5-Tribromo-1-ethenyl-1H-pyrazole is a powerful and versatile building block in medicinal chemistry. Its trifunctionalized core, combined with the presence of a modifiable N-vinyl group, offers a wealth of opportunities for the synthesis of novel and diverse compound libraries. The ability to perform selective, sequential functionalization through well-established cross-coupling reactions makes it an invaluable tool for lead discovery and optimization. By understanding the reactivity of this scaffold and applying the protocols outlined in this guide, researchers can significantly accelerate their drug discovery efforts and explore new chemical space for the development of next-generation therapeutics.

References

-

Silva, V. L. M., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. Available at: [Link]

-

Babinski, D. J., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry, 76(15), 5915-5923. Available at: [Link]

-

Nayak, N., et al. (2017). Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. Asian Journal of Chemistry, 29(7), 1549-1554. Available at: [Link]

-

Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(4), 624-628. Available at: [Link]

-

Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available at: [Link]

-

Shaikh, A. A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. Available at: [Link]

-

Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

-

Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

-

Knochel, P., et al. (2022). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science, 13(2), 522-527. Available at: [Link]

-

Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 162-171. Available at: [Link]

-

Babinski, D. J., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry, 76(15), 5915-5923. Available at: [Link]

-

Sharma, V., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure, 1319, 13869. Available at: [Link]

-

Ahmed, K. M., et al. (2015). Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. Medicinal Chemistry Research, 24(11), 3849-3860. Available at: [Link]

-

Li, J., et al. (2010). Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4165-4168. Available at: [Link]

-

Silva, V. L. M., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. Available at: [Link]

-

Knochel, P., et al. (2022). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science, 13(2), 522-527. Available at: [Link]

-

Besson, T., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(15), 4991. Available at: [Link]

-

Nehra, B., et al. (2026). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). Future Medicinal Chemistry. Available at: [Link]

-

Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 27(19), 2791-2804. Available at: [Link]

-

Collins, I., et al. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Tetrahedron, 68(32), 6409-6418. Available at: [Link]

-

Wang, X., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. Available at: [Link]

-

Silva, V. L. M., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. Available at: [Link]

-

Gising, J., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3757. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 18(11), 105269. Available at: [Link]

-

Silva, V. L. M., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. Available at: [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 7. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity [mdpi.com]

- 9. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [rjeid.com]

- 12. scispace.com [scispace.com]

Application Note: Strategic Functionalization of the Ethenyl Group in 3,4,5-Tribromo-1-ethenyl-1H-pyrazole

This Application Note is designed for research scientists and drug development professionals focusing on the functionalization of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole .

The content is structured to address the unique chemical duality of the N-ethenyl (vinyl) group in this scaffold: its role as a reactive synthon for ring-closing architectures and its utility as a removable directing group for regioselective core modification.

Introduction & Mechanistic Insight

The molecule 3,4,5-Tribromo-1-ethenyl-1H-pyrazole (Structure 1 ) presents a dense array of reactive functionalities. While the tribromo-pyrazole core is a classic electrophilic scaffold, the N-ethenyl group offers unique orthogonality.

Unlike standard alkenes, the N-ethenyl group in this system is electronically coupled to the pyrazole nitrogen lone pair, imparting enamine-like character . However, the electron-withdrawing effect of the three bromine atoms attenuates this nucleophilicity, stabilizing the alkene against premature hydrolysis while maintaining reactivity toward transition metals.

The "Dual-Function" Paradigm

In high-value synthesis, the ethenyl group is rarely just a "handle"; it serves two distinct strategic purposes:

-

As a Synthon (Constructive): Participating in Ruthenium-catalyzed Ring-Closing Metathesis (RCM) to fuse new rings (e.g., thiazines) onto the pyrazole core.

-

As a Shield (Transient): Acting as a robust protecting group that directs regioselective Lithium-Halogen Exchange (Li-HE) at the C-5 position, followed by oxidative removal (devinylation).

Visualizing the Reactive Landscape

The following pathway map illustrates the divergent functionalization logic.

Figure 1: Divergent functionalization pathways. Path A utilizes the alkene for ring construction; Path B leverages the alkene as a removable directing group.

Detailed Experimental Protocols

Protocol A: Ring-Closing Metathesis (RCM)

Objective: To fuse a six-membered ring onto the pyrazole core using the ethenyl group and a pendant alkene at the C-5 position. Target Structure: 5H-pyrazolo[5,1-b][1,3]thiazine derivatives.[1][2][3]

Note: This protocol assumes the prior introduction of an allylthio group at the C-5 position (via nucleophilic substitution of the C-5 Bromine).

Materials:

-

Substrate: 5-(Allylthio)-3,4-dibromo-1-ethenyl-1H-pyrazole.

-

Catalyst: Grubbs’ 2nd Generation Catalyst (Ru-II).[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed).

Step-by-Step Methodology:

-

Preparation: In a glovebox or under strictly inert atmosphere (Ar/N2), dissolve the substrate (1.0 equiv) in anhydrous DCM (0.01 M concentration). Dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

-

Catalyst Addition: Add Grubbs’ 2nd Generation Catalyst (5 mol%).

-

Reaction:

-

Method A (Thermal): Reflux at 40°C for 2–6 hours.

-

Method B (Microwave - Preferred): Seal in a microwave vial. Irradiate at 80–100°C for 10–20 minutes. Microwave heating often suppresses side reactions in RCM of electron-deficient heterocycles.

-

-

Quenching: Add a few drops of DMSO or ethyl vinyl ether to sequester the Ru-carbene species. Stir for 30 minutes.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Critical Control Point: The tribromo-pyrazole ring is electron-deficient. Standard Grubbs I catalysts may be sluggish. The N-heterocyclic carbene (NHC) ligand in Grubbs II is essential for sufficient activity.

Protocol B: Oxidative Cleavage (Devinylation)

Objective: To remove the ethenyl group after it has served its purpose as a protecting group, restoring the N-H functionality. Mechanism: Permanganate-mediated oxidative cleavage of the enamine double bond.

Materials:

-

Substrate: 1-Ethenyl-pyrazole derivative.[4]

-

Oxidant: Potassium Permanganate (KMnO4).

-

Solvent: Acetone/Water (1:1 v/v) or Phase Transfer conditions (DCM/Water + Aliquat 336).

Step-by-Step Methodology:

-

Dissolution: Dissolve the 1-ethenyl-pyrazole (1.0 mmol) in Acetone (10 mL).

-

Oxidant Addition: Add a solution of KMnO4 (3.0–5.0 equiv) in Water (10 mL) dropwise at 0°C.

-

Caution: The reaction is exothermic. Maintain temperature <10°C during addition to prevent over-oxidation of the pyrazole ring.

-

-

Digestion: Allow the mixture to warm to room temperature and stir for 2–4 hours. The purple color should fade to a brown precipitate (MnO2).

-

Work-up: Filter the mixture through a Celite pad to remove MnO2. Wash the pad with warm acetone.

-

Isolation: Evaporate the acetone. Acidify the aqueous residue slightly (pH ~5) with 1M HCl to ensure the pyrazole is protonated (if necessary) or extract directly if neutral. Extract with EtOAc (3x).

-

Result: The vinyl group is cleaved to form the N-H pyrazole and formaldehyde/formic acid byproducts.

Data Summary & Reactivity Profile

| Parameter | 3,4,5-Tribromo-1-ethenyl-1H-pyrazole | Notes for Functionalization |

| Electronic Nature | Electron-deficient core; Enamine-like N-vinyl | C-Br bonds deactivate the ring; N-vinyl is susceptible to oxidation. |

| C-5 Reactivity | High (Li-Halogen Exchange) | The N-vinyl group directs lithiation to C-5, preventing N-deprotonation. |